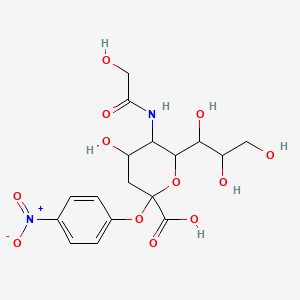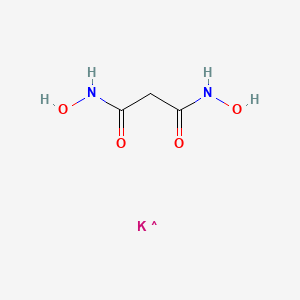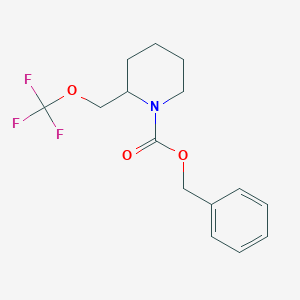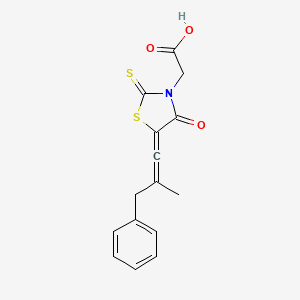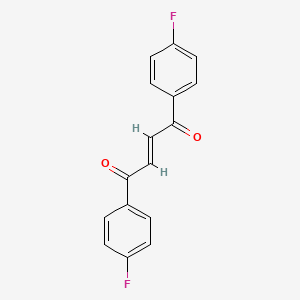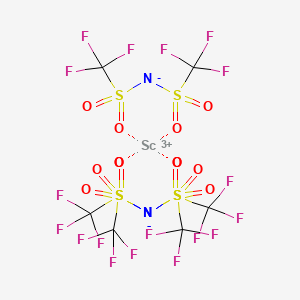
Scandium trifluoromethanesulfonimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium trifluoromethanesulfonimide is a chemical compound with the formula Sc[N(SO2CF3)2]3. It is a derivative of trifluoromethanesulfonimide and contains scandium as the central metal ion. This compound is known for its high Lewis acidity and is used in various catalytic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium trifluoromethanesulfonimide can be synthesized by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction typically involves heating scandium oxide with an excess of trifluoromethanesulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Scandium trifluoromethanesulfonimide is known to undergo various types of reactions, including:
Acetalization: It acts as a catalyst in the acetalization of aldehydes and ketones.
Diastereoselective Reactions: It is used in the diastereoselective preparation of 2,5-disubstituted 1,3-dioxolanones and 2,6-disubstituted 1,3-dioxanones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound include acetals, dioxolanones, and dioxanones, depending on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
Scandium trifluoromethanesulfonimide has a wide range of applications in scientific research, including:
Polymerization: It is involved in the ring-opening polymerization of lactones, enhancing the Lewis acidity of the reaction environment.
Material Science: It is used in the synthesis of advanced materials due to its high reactivity and stability.
Mécanisme D'action
The mechanism by which scandium trifluoromethanesulfonimide exerts its effects is primarily through its role as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scandium trifluoromethanesulfonate: Another scandium-based Lewis acid with similar catalytic properties.
Trifluoromethanesulfonimide: A Bronsted acid catalyst that is superior to scandium triflate in catalytic action.
Uniqueness
Scandium trifluoromethanesulfonimide is unique due to its high Lewis acidity and stability in various reaction conditions. It is particularly effective in catalyzing acetalization and diastereoselective reactions, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C6F18N3O12S6Sc |
|---|---|
Poids moléculaire |
885.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;scandium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
Clé InChI |
FUXLYEZEIZAKTL-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



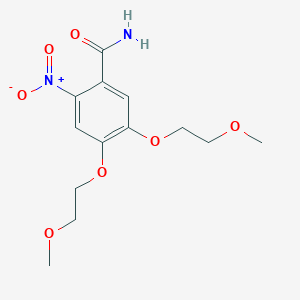
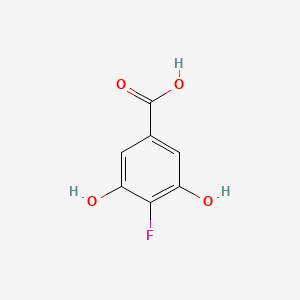
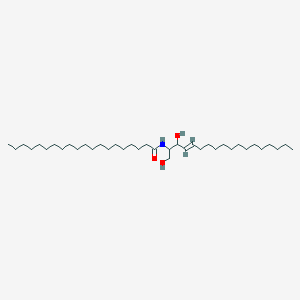
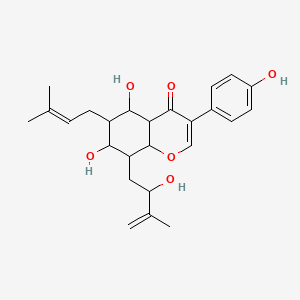

![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
